Cas no 885950-05-0 (N-(2-Chloro-1,3-Thiazol-5-Yl)Methyl-N-(Cyclopropylmethyl)-1-Propanamine)

N-(2-Chloro-1,3-Thiazol-5-Yl)Methyl-N-(Cyclopropylmethyl)-1-Propanamine structure
885950-05-0 structure
Product name:N-(2-Chloro-1,3-Thiazol-5-Yl)Methyl-N-(Cyclopropylmethyl)-1-Propanamine
CAS No:885950-05-0
MF:C11H17ClN2S
MW:244.784080266953
MDL:MFCD06659602
CID:3143155
PubChem ID:2764470

N-(2-Chloro-1,3-Thiazol-5-Yl)Methyl-N-(Cyclopropylmethyl)-1-Propanamine Chemical and Physical Properties

Names and Identifiers

    • N-((2-Chlorothiazol-5-yl)methyl)-N-(cyclopropylmethyl)propan-1-amine
    • 885950-05-0
    • SCHEMBL3091812
    • 8Y-0826
    • N-[(2-chloro-1,3-thiazol-5-yl)methyl]-N-(cyclopropylmethyl)propan-1-amine
    • [(2-chloro-1,3-thiazol-5-yl)methyl](cyclopropylmethyl)propylamine
    • N-[(2-chloro-1,3-thiazol-5-yl)methyl]-N-(cyclopropylmethyl)-1-propanamine
    • MFCD06659602
    • AKOS005071373
    • N-(2-Chloro-1,3-Thiazol-5-Yl)Methyl-N-(Cyclopropylmethyl)-1-Propanamine
    • MDL: MFCD06659602
    • Inchi: InChI=1S/C11H17ClN2S/c1-2-5-14(7-9-3-4-9)8-10-6-13-11(12)15-10/h6,9H,2-5,7-8H2,1H3
    • InChI Key: ZXEIJEITQMYTKG-UHFFFAOYSA-N
    • SMILES: CCCN(Cc1cnc(s1)Cl)CC2CC2

Computed Properties

  • Exact Mass: 244.0800974Da
  • Monoisotopic Mass: 244.0800974Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 6
  • Complexity: 199
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.4
  • Topological Polar Surface Area: 44.4Ų

Experimental Properties

  • Density: 1.2±0.1 g/cm3
  • Boiling Point: 126°/2mm
  • Flash Point: 153.0±25.7 °C
  • Vapor Pressure: 0.0±0.7 mmHg at 25°C

N-(2-Chloro-1,3-Thiazol-5-Yl)Methyl-N-(Cyclopropylmethyl)-1-Propanamine Security Information

N-(2-Chloro-1,3-Thiazol-5-Yl)Methyl-N-(Cyclopropylmethyl)-1-Propanamine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Chemenu
CM309481-1g
N-((2-Chlorothiazol-5-yl)methyl)-N-(cyclopropylmethyl)propan-1-amine
885950-05-0 95%
1g
$128 2023-02-17
abcr
AB256944-10 g
N-[(2-Chloro-1,3-thiazol-5-yl)methyl]-N-(cyclopropylmethyl)-1-propanamine, 95%; .
885950-05-0 95%
10g
€1131.70 2023-04-27
abcr
AB256944-10g
N-[(2-Chloro-1,3-thiazol-5-yl)methyl]-N-(cyclopropylmethyl)-1-propanamine, 95%; .
885950-05-0 95%
10g
€1131.70 2025-02-17
A2B Chem LLC
AI81025-1g
[(2-chloro-1,3-thiazol-5-yl)methyl](cyclopropylmethyl)propylamine
885950-05-0 >95%
1g
$343.00 2024-04-19
A2B Chem LLC
AI81025-10mg
[(2-chloro-1,3-thiazol-5-yl)methyl](cyclopropylmethyl)propylamine
885950-05-0 >95%
10mg
$240.00 2024-04-19
Chemenu
CM309481-5g
N-((2-Chlorothiazol-5-yl)methyl)-N-(cyclopropylmethyl)propan-1-amine
885950-05-0 95%
5g
$361 2023-02-17
abcr
AB256944-5 g
N-[(2-Chloro-1,3-thiazol-5-yl)methyl]-N-(cyclopropylmethyl)-1-propanamine, 95%; .
885950-05-0 95%
5g
€696.70 2023-04-27
TRC
C429010-50mg
N-[(2-Chloro-1,3-Thiazol-5-Yl)Methyl]-N-(Cyclopropylmethyl)-1-Propanamine
885950-05-0
50mg
$ 50.00 2022-06-06
TRC
C429010-500mg
N-[(2-Chloro-1,3-Thiazol-5-Yl)Methyl]-N-(Cyclopropylmethyl)-1-Propanamine
885950-05-0
500mg
$ 185.00 2022-06-06
abcr
AB256944-500 mg
N-[(2-Chloro-1,3-thiazol-5-yl)methyl]-N-(cyclopropylmethyl)-1-propanamine, 95%; .
885950-05-0 95%
500mg
€178.80 2023-04-27

N-(2-Chloro-1,3-Thiazol-5-Yl)Methyl-N-(Cyclopropylmethyl)-1-Propanamine Related Literature

Additional information on N-(2-Chloro-1,3-Thiazol-5-Yl)Methyl-N-(Cyclopropylmethyl)-1-Propanamine

Professional Introduction to N-(2-Chloro-1,3-Thiazol-5-Yl)Methyl-N-(Cyclopropylmethyl)-1-Propanamine (CAS No. 885950-05-0)

N-(2-Chloro-1,3-Thiazol-5-Yl)Methyl-N-(Cyclopropylmethyl-1-Propanamine) (CAS No. 885950-05-0) is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound, characterized by its unique structural framework, combines a thiazole core with functional groups that make it a promising candidate for further investigation in drug discovery and development.

The structural motif of N-(2-Chloro-1,3-Thiazol-5-Yl)Methyl-N-(Cyclopropylmethyl-1-Propanamine) is highly intriguing from a chemical perspective. The presence of a chloro-substituted thiazole ring not only imparts electronic properties conducive to various chemical reactions but also suggests potential interactions with biological targets. The cyclopropylmethyl group appended to the amine moiety introduces steric hindrance and may influence the compound's solubility and metabolic stability, factors that are critical in pharmaceutical applications.

In recent years, there has been a surge in research focused on heterocyclic compounds due to their diverse biological activities. Thiazole derivatives, in particular, have been extensively studied for their potential as antimicrobial, antiviral, and anti-inflammatory agents. The specific substitution pattern in N-(2-Chloro-1,3-Thiazol-5-Yl)Methyl-N-(Cyclopropylmethyl-1-Propanamine) positions it as a candidate for further exploration in these areas. The chloro-substituent on the thiazole ring can enhance binding affinity to biological targets by participating in polar interactions or even covalent modifications, depending on the reaction conditions.

The amine functionalities in this compound are particularly noteworthy. Amines are versatile pharmacophores that can engage in hydrogen bonding, both within the molecule and with biological targets. The combination of a primary amine with a secondary amine (as seen in the cyclopropylmethyl group) creates a bifunctional system that could be exploited for multiple interactions simultaneously. This dual functionality might enhance the compound's efficacy by simultaneously modulating different binding sites on a target protein or enzyme.

The cyclopropylmethyl group is another key feature that warrants detailed discussion. Cyclopropane rings are known for their unique electronic properties and their ability to induce conformational constraints in molecules. This steric bulk can influence how the compound interacts with biological targets, potentially leading to improved selectivity or reduced off-target effects. Additionally, the cyclopropyl group can be a site for metabolic transformation, which could provide insights into the compound's pharmacokinetic profile.

Recent advancements in computational chemistry have enabled researchers to predict the biological activity of compounds with remarkable accuracy before conducting wet-lab experiments. Molecular docking studies have been particularly useful in evaluating how N-(2-Chloro-1,3-Thiazol-5-Yl)Methyl-N-(Cyclopropylmethyl-1-Propanamine) might interact with various biological targets. These studies suggest that the compound could exhibit inhibitory activity against enzymes involved in inflammatory pathways, making it a potential lead for developing novel anti-inflammatory therapies.

The synthesis of this compound involves multi-step organic reactions that require careful optimization to ensure high yield and purity. The introduction of the chloro-substituent on the thiazole ring is particularly challenging due to its sensitivity to nucleophilic attack under basic conditions. However, recent methodologies have demonstrated efficient chlorination strategies that maintain regioselectivity and yield.

In conclusion, N-(2-Chloro-1,3-Thiazol-5-Yl)Methyl-N-(Cyclopropylmethyl-1-Propanamine) represents an exciting avenue for pharmaceutical research. Its unique structural features and potential biological activities make it a valuable candidate for further investigation. As our understanding of molecular interactions continues to evolve, compounds like this one will play a crucial role in developing next-generation therapeutics.

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Amadis Chemical Company Limited
(CAS:885950-05-0)N-(2-Chloro-1,3-Thiazol-5-Yl)Methyl-N-(Cyclopropylmethyl)-1-Propanamine
A1186569
Purity:99%
Quantity:5g
Price ($):295.0